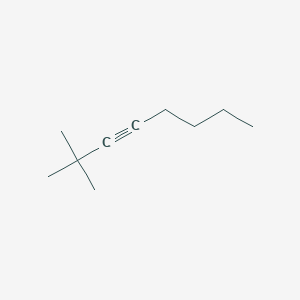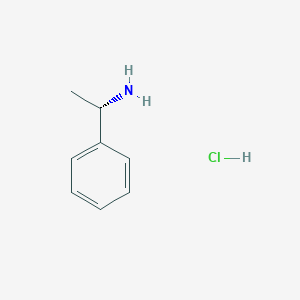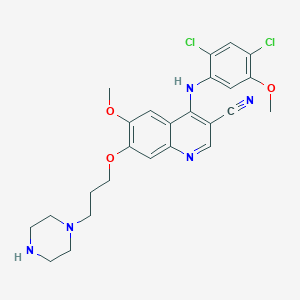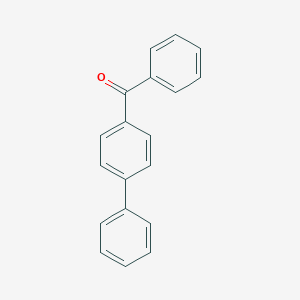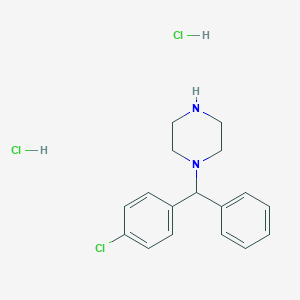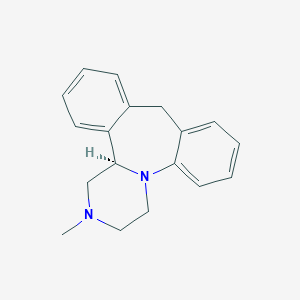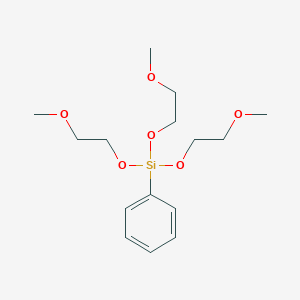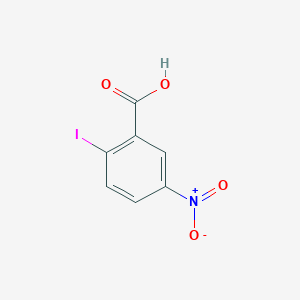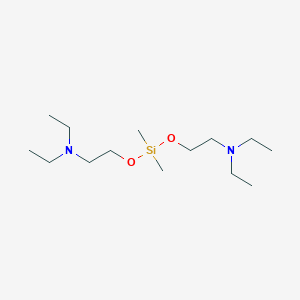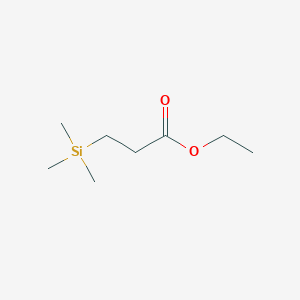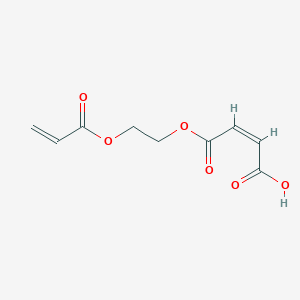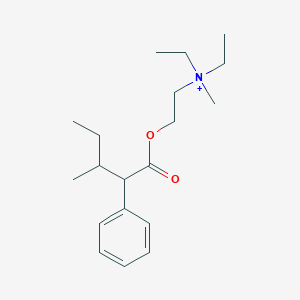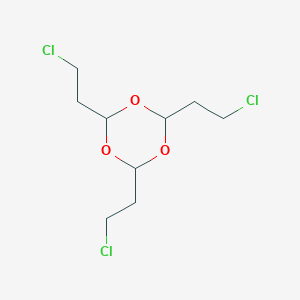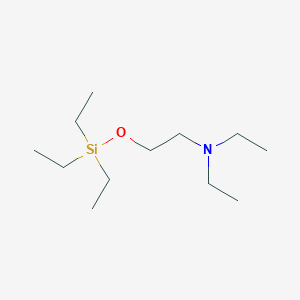
(2-Diethylaminoethoxy)triethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Diethylaminoethoxy)triethylsilane, also known as DEEATS, is an organosilicon compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DEEATS is a colorless liquid that is soluble in most organic solvents and is commonly used as a reagent in organic synthesis.
作用机制
The mechanism of action of (2-Diethylaminoethoxy)triethylsilane is not fully understood, but it is believed to act as a nucleophilic catalyst in many reactions. (2-Diethylaminoethoxy)triethylsilane can also act as a Lewis base, donating electrons to Lewis acids in reactions.
生化和生理效应
There is limited research on the biochemical and physiological effects of (2-Diethylaminoethoxy)triethylsilane. However, it has been reported that (2-Diethylaminoethoxy)triethylsilane can cause eye and skin irritation, and may be harmful if ingested or inhaled.
实验室实验的优点和局限性
(2-Diethylaminoethoxy)triethylsilane has several advantages in lab experiments, including its ability to act as a versatile reagent in organic synthesis and its compatibility with a wide range of solvents. However, (2-Diethylaminoethoxy)triethylsilane can be difficult to handle due to its toxicity and flammability, and it may require specialized equipment and procedures for safe use.
未来方向
There are several potential future directions for research on (2-Diethylaminoethoxy)triethylsilane. One area of interest is the development of new synthetic methods using (2-Diethylaminoethoxy)triethylsilane as a reagent or catalyst. Another potential direction is the investigation of (2-Diethylaminoethoxy)triethylsilane as a crosslinking agent in the production of silicone elastomers with improved properties. Additionally, (2-Diethylaminoethoxy)triethylsilane could be explored as a precursor for the synthesis of functionalized silanes with unique properties and applications.
合成方法
(2-Diethylaminoethoxy)triethylsilane can be synthesized through the reaction of triethylsilane with diethylaminoethanol. The reaction is typically carried out under inert conditions, such as nitrogen or argon, with the addition of a catalyst such as titanium tetrachloride. The reaction yields (2-Diethylaminoethoxy)triethylsilane as the main product, along with some side products.
科学研究应用
(2-Diethylaminoethoxy)triethylsilane has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a crosslinking agent in the production of silicone elastomers. (2-Diethylaminoethoxy)triethylsilane has also been used as a precursor for the synthesis of functionalized silanes and as a reagent for the modification of surfaces.
属性
CAS 编号 |
17146-74-6 |
|---|---|
产品名称 |
(2-Diethylaminoethoxy)triethylsilane |
分子式 |
C12H29NOSi |
分子量 |
231.45 g/mol |
IUPAC 名称 |
N,N-diethyl-2-triethylsilyloxyethanamine |
InChI |
InChI=1S/C12H29NOSi/c1-6-13(7-2)11-12-14-15(8-3,9-4)10-5/h6-12H2,1-5H3 |
InChI 键 |
IFTYTUHRYMFXBZ-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCO[Si](CC)(CC)CC |
规范 SMILES |
CCN(CC)CCO[Si](CC)(CC)CC |
其他 CAS 编号 |
17146-74-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



